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Compound of Interest

Compound Name: Methocinnamox

Cat. No.: B1462759 Get Quote

Foreword: This document provides a comprehensive technical overview of the pharmacological

properties of Methocinnamox (MCAM), a novel opioid receptor antagonist. It is intended for

researchers, scientists, and drug development professionals interested in the detailed

molecular interactions, physiological effects, and experimental validation of this compound. All

data is presented to facilitate in-depth understanding and further investigation into its

therapeutic potential.

Executive Summary
Methocinnamox (MCAM) is a potent and long-acting opioid receptor antagonist with a unique

pharmacological profile. It acts as a pseudo-irreversible, non-competitive antagonist at the µ-

opioid receptor (MOR) and a competitive antagonist at the κ-opioid (KOR) and δ-opioid (DOR)

receptors.[1] This dual mechanism of action, particularly its functionally irreversible antagonism

at the MOR, results in a remarkably prolonged duration of action, lasting for weeks to months

after a single administration, despite a short plasma half-life.[1] MCAM has demonstrated

efficacy in preclinical models for blocking the effects of potent opioids like fentanyl and heroin,

suggesting its potential as a long-acting treatment for opioid use disorder and for the

prevention of opioid overdose.[2][3]
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Methocinnamox is a cinnamoylamidomorphinan derivative, structurally related to

buprenorphine.[1]

Property Value

IUPAC Name

(E)-N-[(4R,4aS,7aR,12bR)-3-

(Cyclopropylmethyl)-9-hydroxy-7-oxo-

2,4,5,6,7a,13-hexahydro-1H-4,12-

methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-

methylphenyl)prop-2-enamide

Molecular Formula C₃₀H₃₂N₂O₄

Molar Mass 484.596 g·mol⁻¹

PubChem CID 46877713

CAS Number 117339-76-1

Pharmacodynamics
The pharmacodynamic profile of MCAM is characterized by its distinct interactions with the

three major opioid receptor subtypes.

Receptor Binding Affinity
MCAM exhibits high affinity for all three opioid receptors, with a preference for the µ-opioid

receptor.[1]

Receptor Subtype Kᵢ (nM)

µ-Opioid Receptor (MOR) 0.6

δ-Opioid Receptor (DOR) 2.2

κ-Opioid Receptor (KOR) 4.9

Data from radioligand binding assays in mouse cortical homogenates.[1]
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Functional Activity
MCAM's functional activity differs significantly between the µ-opioid receptor and the κ- and δ-

opioid receptors.

Receptor Functional Activity Mechanism

µ-Opioid Receptor (MOR)
Pseudo-irreversible, Non-

competitive Antagonist

Binds to the orthosteric site

with extremely slow

dissociation, effectively

rendering the receptor inactive

for an extended period.[1] Also

acts as an allosteric modulator

at a distinct site.[1]

κ-Opioid Receptor (KOR) Competitive Antagonist

Reversibly binds to the

receptor, competing with

agonists.

δ-Opioid Receptor (DOR) Competitive Antagonist

Reversibly binds to the

receptor, competing with

agonists.

In functional assays, MCAM demonstrates insurmountable antagonism at the µ-opioid receptor.

For example, in HEK cells expressing the human µ-opioid receptor, pretreatment with MCAM

leads to a non-reversible and time-dependent inhibition of DAMGO-mediated cAMP production.

Treatment pEC₅₀ of DAMGO
Eₘₐₓ (% Inhibition of
Forskolin-Stimulated
cAMP)

Vehicle 7.93 ± 0.15 43% ± 2%

10 nM MCAM (15 min) 6.18 ± 0.51 Reduced

10 nM MCAM (2 h) 5.97 ± 0.77 Further Reduced

10 nM MCAM (24 h) - Abolished

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://en.wikipedia.org/wiki/Methocinnamox
https://en.wikipedia.org/wiki/Methocinnamox
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1462759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetics
The long-lasting pharmacodynamic effects of MCAM are in stark contrast to its relatively short

plasma half-life, highlighting the significance of its pseudo-irreversible binding to the µ-opioid

receptor.

Parameter Value (Rhesus Monkeys)

Tₘₐₓ (Time to Peak Plasma Concentration) 15 - 45 minutes

Cₘₐₓ (Peak Plasma Concentration) Variable with dose

t₁/₂ (Plasma Half-life) ~70 minutes

Pharmacokinetic parameters were determined following subcutaneous administration.

Signaling Pathways and Mechanism of Action
µ-Opioid Receptor Signaling Blockade
MCAM's primary mechanism of action is the blockade of the µ-opioid receptor, a G-protein

coupled receptor (GPCR) that couples to inhibitory G-proteins (Gαi/o). By binding to the

orthosteric site in a pseudo-irreversible manner, MCAM prevents endogenous and exogenous

opioids from activating the receptor and initiating downstream signaling cascades. This

blockade inhibits the dissociation of the G-protein heterotrimer, preventing the inhibition of

adenylyl cyclase and the modulation of ion channels that lead to the analgesic and euphoric

effects of opioids.
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Figure 1: MCAM's blockade of µ-opioid receptor signaling.

Allosteric Modulation of the µ-Opioid Receptor
In addition to its orthosteric binding, MCAM has been found to act as a negative allosteric

modulator of the µ-opioid receptor.[1] This interaction at a site distinct from the agonist binding

pocket further contributes to its insurmountable antagonism by altering the affinity and/or

intrinsic efficacy of orthosteric agonists.
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Figure 2: Allosteric modulation of the µ-opioid receptor by MCAM.

Experimental Protocols
The pharmacological profile of MCAM has been elucidated through a series of in vitro and in

vivo experiments. The following are representative protocols for key assays.

Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of MCAM for opioid receptors.

Materials:

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells,

or brain tissue homogenates).

Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for MOR, [³H]DPDPE for

DOR, [³H]U69593 for KOR).

Test compound (Methocinnamox).

Non-specific binding control (e.g., Naloxone at a high concentration).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Glass fiber filters.

Scintillation counter.

Procedure:

Prepare serial dilutions of MCAM.

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kₔ,

and varying concentrations of MCAM or vehicle. Include wells for total binding (radioligand

and membranes only) and non-specific binding (radioligand, membranes, and excess

naloxone).

Incubate to allow binding to reach equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold

assay buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC₅₀ of MCAM from a competition binding curve and calculate the Kᵢ using the

Cheng-Prusoff equation.

cAMP Inhibition Assay
Objective: To assess the functional antagonist activity of MCAM at the µ-opioid receptor.

Materials:

HEK293 cells stably expressing the human µ-opioid receptor.

Forskolin (to stimulate adenylyl cyclase).

µ-opioid receptor agonist (e.g., DAMGO).

Test compound (Methocinnamox).
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cAMP assay kit.

Procedure:

Plate the HEK-MOR cells in a multi-well plate and incubate.

Pre-treat the cells with varying concentrations of MCAM or vehicle for a specified duration.

Add varying concentrations of DAMGO to the wells.

Stimulate the cells with forskolin to induce cAMP production.

Lyse the cells and measure intracellular cAMP levels using a suitable assay kit.

Generate concentration-response curves for DAMGO in the presence and absence of

MCAM to determine changes in EC₅₀ and Eₘₐₓ.

Warm Water Tail-Withdrawal Test
Objective: To evaluate the in vivo antagonist effects of MCAM against opioid-induced

antinociception.

Materials:

Male Sprague-Dawley rats.

Water bath maintained at a constant temperature (e.g., 52°C).

Opioid agonist (e.g., morphine).

Test compound (Methocinnamox).

Stopwatch.

Procedure:

Gently restrain the rat and immerse the distal portion of its tail into the warm water.

Record the latency to tail withdrawal (flick). A cut-off time is used to prevent tissue damage.
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Administer MCAM or vehicle.

At various time points post-MCAM administration, administer an opioid agonist.

Measure the tail-withdrawal latency at peak effect of the agonist.

Compare the antinociceptive effect of the agonist in MCAM-treated versus vehicle-treated

animals.
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Figure 3: A typical experimental workflow for pharmacological profiling.

Conclusion
Methocinnamox presents a unique and promising pharmacological profile as a long-acting,

pseudo-irreversible antagonist of the µ-opioid receptor and a competitive antagonist of the κ-

and δ-opioid receptors. Its ability to produce a sustained blockade of µ-opioid receptor function,

even with a short plasma half-life, distinguishes it from currently available opioid antagonists.

The comprehensive data from in vitro and in vivo studies strongly support its potential for

further development as a therapeutic agent for opioid use disorder and overdose prevention.

Further research, including clinical trials in humans, is warranted to fully elucidate its

therapeutic utility and safety profile.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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